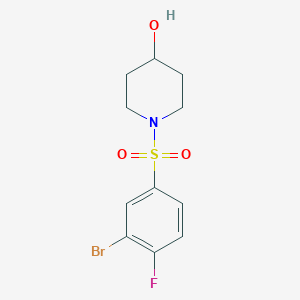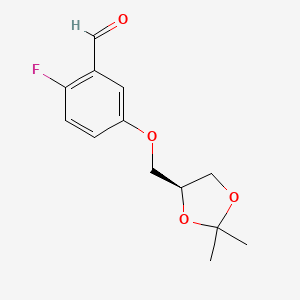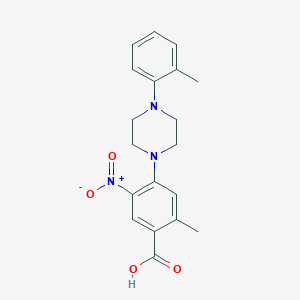
3-Amino-2-(difluoromethoxy)benzamide
Overview
Description
3-Amino-2-(difluoromethoxy)benzamide: is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group and a difluoromethoxy group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(difluoromethoxy)benzamide typically involves the condensation of benzoic acids with amines. One common method includes the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid as starting materials, which are then reacted with amine derivatives in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction yields can vary, but typically range from 40% to 72% .
Industrial Production Methods: In an industrial setting, the production of benzamide derivatives often employs green chemistry principles. For instance, the direct condensation of benzoic acids and amines can be facilitated by using a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is not only efficient but also environmentally friendly, offering high yields and a simple procedure.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(difluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Reduction: This reaction involves the gain of electrons or hydrogen atoms, leading to the reduction of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-2-(difluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for organic synthesis.
Biology: In biology, this compound is used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for biochemical research.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and bacterial infections.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and materials. Its diverse applications make it a valuable tool in various fields of study.
Mechanism of Action
The mechanism by which 3-Amino-2-(difluoromethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to form stable complexes with these targets, thereby modulating their activity. The specific pathways involved depend on the particular application and the molecular targets being studied.
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(3-amino-2-methylphenyl)-3-(difluoromethoxy)benzamide
Uniqueness: 3-Amino-2-(difluoromethoxy)benzamide is unique due to the presence of both an amino group and a difluoromethoxy group. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its unique structure provides distinct advantages in terms of stability and reactivity, making it a valuable tool in various fields of scientific research .
Properties
IUPAC Name |
3-amino-2-(difluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)14-6-4(7(12)13)2-1-3-5(6)11/h1-3,8H,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCIAFXCGFOUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)OC(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)
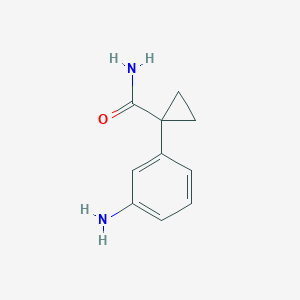
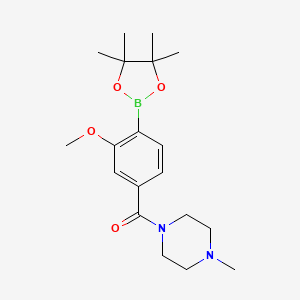
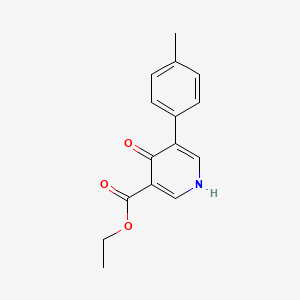

![2-Thiaspiro[3.5]nonan-7-one](/img/structure/B1406435.png)
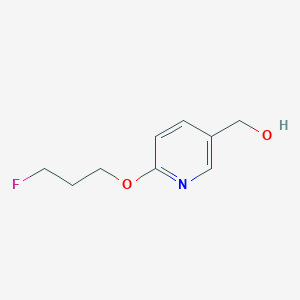
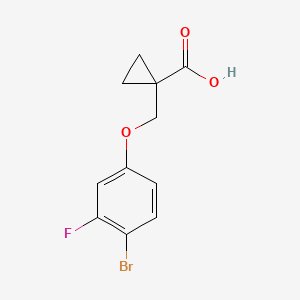
![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)
